molecular formula C21H24N4O2 B2985509 2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide CAS No. 862810-63-7

2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide

Cat. No.: B2985509
CAS No.: 862810-63-7
M. Wt: 364.449
InChI Key: DUZRPOOGYKMTKO-UHFFFAOYSA-N
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Description

This compound features a central acetamide backbone substituted with a cyclohexyl group and a methoxyphenyl ring fused to an imidazo[1,2-a]pyrimidine heterocycle. The methoxy substituent may improve solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-27-19-9-8-16(18-14-25-11-5-10-22-21(25)24-18)13-17(19)23-20(26)12-15-6-3-2-4-7-15/h5,8-11,13-15H,2-4,6-7,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZRPOOGYKMTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). This can be achieved through multicomponent reactions, condensation reactions, and intramolecular cyclizations[{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... The cyclohexyl and methoxyphenyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and acylation processes[{{{CITATION{{{_2{Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and ... - MDPI](https://www.mdpi.com/1420-3049/25/22/5226).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound might be used in the production of advanced materials or as a component in chemical processes that require its unique properties.

Mechanism of Action

The mechanism by which 2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues

Z31792168 (2-Cyclohexyl-N-(3-Pyridyl)Acetamide)
  • Core Structure : Pyridyl-acetamide.
  • Target : SARS-CoV-2 Mpro (PDB ID: 5R84) .
  • Key Differences : Replacement of the imidazo-pyrimidine-methoxyphenyl group with a simpler pyridyl ring.
  • Implications : The pyridyl group may offer higher solubility but reduced rigidity compared to the fused imidazo-pyrimidine system in the target compound. This could lower binding affinity in protease inhibition assays.
Fyn Kinase Inhibitors (e.g., Imidazo[1,2-b]Pyridazine Derivatives)
  • Core Structure : Imidazo[1,2-b]pyridazine.
  • Target : Fyn kinase .
  • Key Differences : The imidazo[1,2-a]pyrimidine in the target compound vs. imidazo[1,2-b]pyridazine in Fyn inhibitors.
N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(Cyclohexylamino)Imidazo[1,2-a]Pyridin-2-yl)Thiophen-3-yl)Acetamide
  • Core Structure : Imidazo[1,2-a]pyridine linked to thiophene.
  • Key Differences : Adamantyl group (enhances metabolic stability) and thiophene ring (electron-rich) vs. methoxyphenyl in the target compound .
  • Implications : The adamantyl group may increase lipophilicity, while the methoxyphenyl in the target compound could improve solubility and hydrogen-bonding capacity.

Pharmacokinetic and Physicochemical Properties

Compound logP (Predicted) Solubility (µM) Metabolic Stability Key Substituents
Target Compound ~3.5 ~25 Moderate Imidazo-pyrimidine, Methoxy
Z31792168 ~2.8 ~50 High Pyridyl
Fyn Kinase Inhibitor (Imidazo[1,2-b]pyridazine) ~3.2 ~15 Low Pyridazine, Amine
Adamantyl-Thiophene Analog ~4.1 ~10 High Adamantyl, Thiophene
  • Cyclohexyl Group : Enhances membrane permeability but may reduce aqueous solubility.
  • Methoxyphenyl : Balances lipophilicity with moderate solubility via polar interactions.
  • Imidazo-Pyrimidine vs. Pyridyl : The fused heterocycle in the target compound likely improves target binding rigidity but may complicate synthesis .

Biological Activity

2-Cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidazopyrimidines, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, research findings, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound features:

  • Cyclohexyl group : Provides hydrophobic characteristics that may enhance membrane permeability.
  • Imidazo[1,2-a]pyrimidine moiety : Implicated in various biological interactions and potential enzyme inhibition.
  • Methoxyphenyl group : May contribute to the compound's binding affinity and selectivity towards biological targets.

Research indicates that this compound acts primarily as a covalent inhibitor targeting the KRAS G12C protein. This interaction disrupts the RAS signaling pathway, which is crucial for cell growth and survival. The compound's ability to inhibit this pathway positions it as a candidate for cancer therapy, particularly in tumors harboring KRAS mutations.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values indicating effective growth inhibition.
Cell LineIC50 (µM)Reference
MCF712.50
A54926.00
  • Mechanistic Insights : The inhibition of KRAS G12C leads to downstream effects on proliferation and apoptosis in cancer cells. This mechanism has been confirmed through various biochemical assays.

Kinase Inhibition

The compound has shown potential as an inhibitor of specific kinases involved in cancer progression:

  • Bruton's Tyrosine Kinase (BTK) : Preliminary studies suggest that similar compounds exhibit inhibitory activity against BTK, which is implicated in certain leukemias and lymphomas. Further research is needed to confirm this activity for this compound.

Research Findings

Recent advancements have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of imidazopyrimidine derivatives:

  • Synthesis and Characterization : The synthesis involves multicomponent reactions that yield high-purity products suitable for biological testing.
  • In Vivo Studies : Animal models have shown promising results regarding tumor reduction when treated with this compound, supporting its potential as a therapeutic agent.
  • Comparative Analysis : Similar compounds with varying substituents have been tested for their biological activity, providing insights into how modifications can enhance or diminish efficacy.

Case Studies

A few notable case studies include:

  • Case Study 1 : A study investigating the effects of this compound on xenograft models demonstrated significant tumor regression compared to control groups.
  • Case Study 2 : Research focusing on its pharmacokinetics revealed favorable absorption and distribution profiles, indicating potential for clinical application.

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